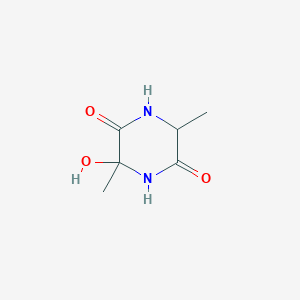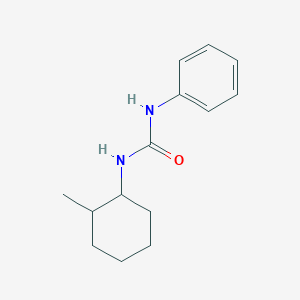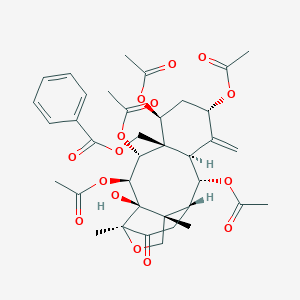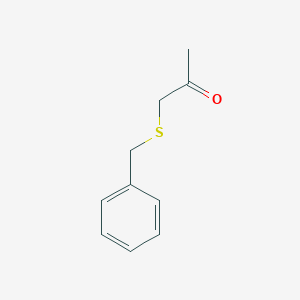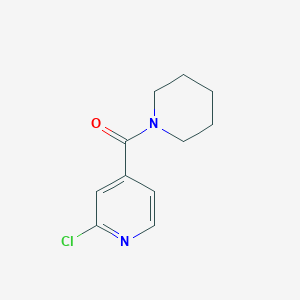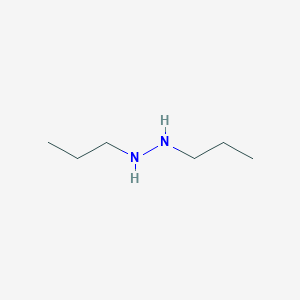
1,2-Dipropylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipropylhydrazine (DPH) is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid that has a boiling point of 170-172°C and a molecular weight of 114.20 g/mol. DPH is a highly reactive compound that is used in various scientific research applications.
作用机制
The mechanism of action of 1,2-Dipropylhydrazine is not well understood. It is believed that 1,2-Dipropylhydrazine acts as a DNA-damaging agent by forming adducts with DNA. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress, which can lead to cell damage and death.
生化和生理效应
1,2-Dipropylhydrazine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell types. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress and alter the expression of various genes.
实验室实验的优点和局限性
One of the advantages of using 1,2-Dipropylhydrazine in lab experiments is its high reactivity, which allows for the synthesis of various compounds. However, 1,2-Dipropylhydrazine is also highly toxic and can be hazardous to handle. It is important to use appropriate safety measures when working with 1,2-Dipropylhydrazine.
未来方向
There are several future directions for the study of 1,2-Dipropylhydrazine. One area of research is the development of new methods for the synthesis of 1,2-Dipropylhydrazine and its derivatives. Another area of research is the study of the mechanism of action of 1,2-Dipropylhydrazine and its effects on various cell types. Additionally, there is a need for the development of safer methods for handling and working with 1,2-Dipropylhydrazine in the lab.
合成方法
The synthesis of 1,2-Dipropylhydrazine can be achieved through various methods. One of the most common methods is the reaction of propylhydrazine with propylene oxide. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at a temperature of 100-120°C. Another method involves the reaction of propylamine with hydrazine hydrate in the presence of a catalyst, such as platinum or palladium.
科学研究应用
1,2-Dipropylhydrazine has been extensively used in scientific research for various applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 1,2-Dipropylhydrazine has also been used as a model compound for the study of the chemical and biological properties of hydrazines.
属性
CAS 编号 |
1615-83-4 |
|---|---|
产品名称 |
1,2-Dipropylhydrazine |
分子式 |
C6H16N2 |
分子量 |
116.2 g/mol |
IUPAC 名称 |
1,2-dipropylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
BOOQVRGRSDTZRZ-UHFFFAOYSA-N |
SMILES |
CCCNNCCC |
规范 SMILES |
CCCNNCCC |
其他 CAS 编号 |
1615-83-4 |
同义词 |
1,2-DIPROPYLHYDRAZINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
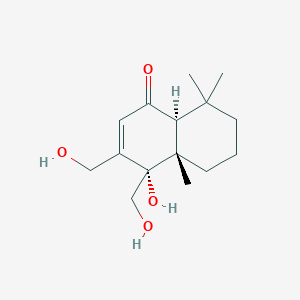

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
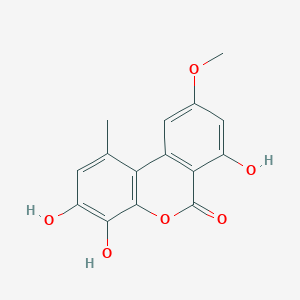

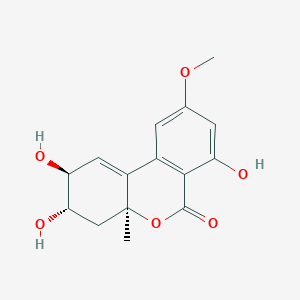
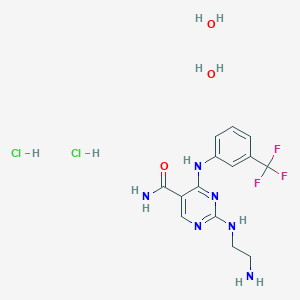
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
